4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by its complex structure, which includes a nitrobenzyl group and a tetrahydrobenzo[c]chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzo[c]chromenone structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nucleophilic substitution reactions. This step often involves the use of 4-nitrobenzyl chloride and a suitable base to facilitate the substitution.
Final Assembly: The final step involves the coupling of the nitrobenzyl group with the benzo[c]chromenone core. This can be achieved through etherification reactions using reagents such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Reduction: 4-methyl-3-[(4-aminobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Oxidation: this compound derivatives with additional functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These studies include investigations into their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications. Research focuses on their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrobenzyl group can undergo reduction to form an amino group, which can further interact with biological molecules through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[(4-aminobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 4-methyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 4-methyl-3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
The presence of the nitrobenzyl group in 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions
Properties
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13-19(26-12-14-6-8-15(9-7-14)22(24)25)11-10-17-16-4-2-3-5-18(16)21(23)27-20(13)17/h6-11H,2-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUWYLXAJSLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360828 | |
Record name | CBMicro_031437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-35-9 | |
Record name | CBMicro_031437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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